Pentaerythritol tetrakis(2-bromoisobutyrate)

Description

Molecular Formula and Structural Analysis

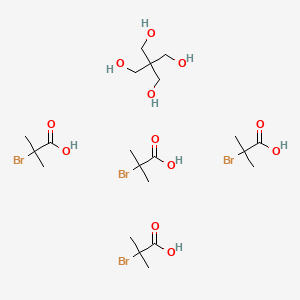

Pentaerythritol tetrakis(2-bromoisobutyrate) possesses the molecular formula C21H32Br4O8, which reflects its complex tetrafunctional architecture. The compound's structure can be understood through its systematic nomenclature as 2,2-Bis(((2-bromo-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromo-2-methylpropanoate), which clearly delineates the arrangement of functional groups around the central carbon framework. The molecule features a pentaerythritol backbone, which consists of a central quaternary carbon atom bonded to four methylene groups, each of which is subsequently esterified with 2-bromoisobutyric acid moieties.

The structural arrangement can be visualized through the compound's Simplified Molecular Input Line Entry System notation: CC(C)(Br)C(=O)OCC(COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br. This notation reveals the presence of four identical 2-bromoisobutyrate arms extending from the central pentaerythritol core, creating a highly symmetric molecular architecture. Each bromoisobutyrate group contains a tertiary carbon center bearing both a bromine atom and two methyl groups, which contributes significantly to the molecule's steric profile and reactivity characteristics.

The International Chemical Identifier for this compound is 1S/C21H32Br4O8/c1-17(2,22)13(26)30-9-21(10-31-14(27)18(3,4)23,11-32-15(28)19(5,6)24)12-33-16(29)20(7,8)25/h9-12H2,1-8H3, which provides a complete description of the molecular connectivity and hydrogen atom distribution. The tetrahedral geometry around the central carbon atom creates a three-dimensional structure that maximizes the spatial separation of the four brominated arms, resulting in minimal steric interference between adjacent functional groups.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C21H32Br4O8 | |

| Central Core | Pentaerythritol | |

| Functional Arms | Four 2-bromoisobutyrate groups | |

| Symmetry | Tetrahedral | |

| Bromine Atoms | 4 |

Physicochemical Properties (Molecular Weight, Density, Melting Point)

The molecular weight of pentaerythritol tetrakis(2-bromoisobutyrate) is precisely 732.09 grams per mole, reflecting the substantial contribution of the four bromine atoms to the overall molecular mass. This relatively high molecular weight is characteristic of brominated organic compounds and contributes to the compound's solid-state properties at room temperature. The presence of multiple heavy atoms within the molecular structure influences both the compound's physical behavior and its spectroscopic characteristics.

The compound exhibits a melting point range of 130-134 degrees Celsius, indicating its thermal stability and crystalline nature under standard conditions. This melting point range suggests strong intermolecular interactions in the solid state, likely arising from the multiple ester linkages and the potential for halogen bonding interactions involving the bromine atoms. The relatively narrow melting point range also indicates good purity and structural uniformity in commercially available samples of this compound.

Theoretical calculations predict a density of 1.656 ± 0.06 grams per cubic centimeter for pentaerythritol tetrakis(2-bromoisobutyrate). This predicted density value reflects the significant contribution of the four bromine atoms to the overall mass density of the compound. The relatively high density compared to non-brominated organic compounds of similar size is consistent with the incorporation of heavy halogen atoms into the molecular structure.

The compound exists as a solid under standard conditions, with storage recommendations typically specifying inert atmosphere conditions at room temperature. The boiling point has been predicted to occur at 622.4 ± 50.0 degrees Celsius, though this high temperature suggests that thermal decomposition would likely occur before reaching the actual boiling point. The vapor density has been calculated as 25.28 relative to air, indicating that vapors of this compound would be significantly denser than air if volatilization were to occur.

Functional Group Reactivity and Brominated Core Stability

The functional group reactivity of pentaerythritol tetrakis(2-bromoisobutyrate) is dominated by the presence of four tertiary bromide groups and four ester linkages within its molecular architecture. The tertiary bromide functionality is particularly significant because it represents an activated position for various organic transformations, including nucleophilic substitution reactions and radical-based processes. The α-bromoisobutyrate groups exhibit enhanced reactivity due to the electron-withdrawing nature of the adjacent carbonyl groups, which stabilize carbanionic intermediates formed during base-catalyzed reactions.

The ester linkages connecting the bromoisobutyrate arms to the central pentaerythritol core demonstrate characteristic ester reactivity patterns, including susceptibility to hydrolysis under both acidic and basic conditions. Research has shown that brominated esters can exhibit varying hydrolytic stability depending on the specific substitution pattern and reaction conditions. The tetrafunctional nature of this compound means that hydrolysis reactions can potentially occur at multiple sites simultaneously, leading to the formation of partially hydrolyzed intermediates or complete cleavage to regenerate the pentaerythritol core.

The stability of the brominated core structure has been demonstrated through various synthetic applications where the compound serves as a multifunctional initiator. The tertiary carbon centers bearing the bromine atoms are particularly stable toward elimination reactions due to the absence of β-hydrogen atoms, which prevents E2 elimination pathways that could lead to degradation. This structural feature contributes to the compound's utility in controlled polymerization processes where precise control over initiation events is crucial.

Studies of related α-bromo esters have revealed that the presence of bromine at the α-position relative to a carbonyl group can significantly influence the compound's reactivity profile. The electron-withdrawing effect of the bromine atom increases the electrophilic character of the carbonyl carbon, potentially enhancing the reactivity toward nucleophilic attack. Simultaneously, the bromine atom can participate in radical reactions, particularly in the presence of appropriate catalysts or under photochemical conditions.

The four-arm architecture of pentaerythritol tetrakis(2-bromoisobutyrate) creates unique steric environments around each reactive center, which can influence the kinetics and selectivity of chemical transformations. The spatial arrangement of the functional groups minimizes steric interference between adjacent arms while maintaining accessibility for reagent approach. This structural feature is particularly important in applications where the compound must undergo simultaneous reactions at multiple sites without significant competitive inhibition.

Properties

IUPAC Name |

2,2-bis(hydroxymethyl)propane-1,3-diol;2-bromo-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4.4C4H7BrO2/c6-1-5(2-7,3-8)4-9;4*1-4(2,5)3(6)7/h6-9H,1-4H2;4*1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBFCIQDWYULRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.C(C(CO)(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40Br4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747920 | |

| Record name | 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243991-62-0 | |

| Record name | 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 243991-62-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis Overview

The synthesis of pentaerythritol tetrakis(2-bromoisobutyrate) is typically performed by reacting pentaerythritol with 2-bromoisobutyryl bromide in the presence of a base such as triethylamine in an aprotic solvent like tetrahydrofuran (THF). The reaction is conducted under inert atmosphere (argon or nitrogen) and at low temperature to control the reaction rate and minimize side reactions.

Detailed Preparation Procedure

-

- Pentaerythritol (27 mmol, 3.7 g)

- 2-Bromoisobutyryl bromide (0.12 mol, ~26 g)

- Triethylamine (0.12 mol, ~12 g)

- Solvent: Tetrahydrofuran (THF), 125 mL initially, plus 20 mL with acid halide

-

- Inert atmosphere (argon)

- Ice/water bath to maintain 0 °C during addition

- Dropwise addition of 2-bromoisobutyryl bromide solution to pentaerythritol and triethylamine solution

- Stirring for several hours to complete reaction

-

- Triethylamine acts as an acid scavenger, neutralizing the hydrogen bromide formed during esterification

- The hydroxyl groups of pentaerythritol are converted to ester groups bearing 2-bromoisobutyrate moieties

Li Junbo et al. describe the synthesis as follows: pentaerythritol and triethylamine are dissolved in THF in a flask under argon. A solution of 2-bromoisobutyryl bromide in THF is added dropwise at 0 °C. The mixture is stirred until completion, yielding pentaerythritol tetrakis(2-bromoisobutyrate) with high purity.

Reaction Monitoring and Purification

-

- Reaction progress can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy, particularly ^1H NMR.

- The disappearance of hydroxyl proton signals and appearance of ester signals confirm the reaction.

-

- The reaction mixture is typically filtered to remove triethylammonium bromide salts.

- The organic layer is washed with water to remove residual salts.

- Solvent removal under reduced pressure yields the crude product.

- Further purification may involve recrystallization or chromatography.

Analytical Characterization

-

- ^1H NMR in deuterated chloroform (CDCl3) shows characteristic signals for the ester methyl groups and methylene protons adjacent to oxygen.

- Absence of hydroxyl protons confirms complete esterification.

-

- Molecular ion peak corresponds to the molecular weight of pentaerythritol tetrakis(2-bromoisobutyrate) (approx. 732.09 g/mol).

-

- Confirms the expected bromine content and elemental composition.

Size Exclusion Chromatography (SEC):

- Used in polymerization studies to confirm the initiator’s functionality via polymer molecular weight distributions.

Research Findings and Optimization

| Parameter | Typical Condition | Effect on Product |

|---|---|---|

| Temperature | 0 °C (ice bath) | Controls reaction rate, minimizes side reactions |

| Solvent | Tetrahydrofuran (THF) | Good solubility for reactants and base |

| Base (Triethylamine) | 4 equivalents approx. | Neutralizes HBr, drives esterification forward |

| Addition Rate | Dropwise | Prevents exothermic runaway and side reactions |

| Atmosphere | Argon or Nitrogen | Prevents moisture and oxidation |

| Reaction Time | Several hours (3-6 h) | Ensures complete conversion |

Studies indicate that careful control of temperature and slow addition of 2-bromoisobutyryl bromide are critical for high yield and purity. Excess triethylamine ensures full neutralization of HBr and prevents acid-catalyzed side reactions.

Alternative and Advanced Methods

Summary Table of Preparation Methods

| Step | Description | Key Parameters | Outcome |

|---|---|---|---|

| Esterification | Pentaerythritol + 2-bromoisobutyryl bromide | 0 °C, THF, triethylamine, inert gas | Tetraester initiator with 4 Br groups |

| Reaction Monitoring | NMR, TLC | Disappearance of -OH signals | Confirms reaction completion |

| Work-up | Filtration, aqueous wash, solvent removal | Removal of triethylammonium salts | Crude product isolation |

| Purification | Recrystallization or chromatography | Solvent choice varies | Pure initiator product |

| Advanced Techniques | Microflow reactors, photo-induced polymerization | Controlled flow rates, UV light | Enhanced reproducibility and scale-up |

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol tetrakis(2-bromoisobutyrate) primarily undergoes substitution reactions due to the presence of bromine atoms . These reactions are facilitated by nucleophiles that replace the bromine atoms with other functional groups .

Common Reagents and Conditions

Common reagents used in these substitution reactions include nucleophiles such as amines, thiols, and alcohols . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these substitution reactions are derivatives of pentaerythritol tetrakis(2-bromoisobutyrate) with various functional groups replacing the bromine atoms . These derivatives are used in further chemical synthesis and polymerization processes .

Scientific Research Applications

Polymer Chemistry

Crosslinking Agent

Pentaerythritol tetrakis(2-bromoisobutyrate) serves as a tetrafunctional initiator in the synthesis of specialty polymers. Its structure allows for the creation of complex polymer architectures, enhancing thermal stability and mechanical properties. For instance, it has been utilized in the synthesis of tetra-arm polystyrene through atom transfer radical polymerization (ATRP), demonstrating its effectiveness in producing well-defined polymer structures with controlled molecular weights and functionalities .

Case Study: Synthesis of Star Polymers

In a study published in Polymer Journal, researchers synthesized a star-shaped poly(methyl acrylate) using pentaerythritol tetrakis(2-bromoisobutyrate) as an initiator. The resulting polymers exhibited unique properties such as improved solubility and processability compared to linear counterparts . This highlights the compound's role in advancing polymer science by enabling the design of materials with tailored characteristics.

Biomedical Applications

Drug Delivery Systems

The compound is increasingly used in biomedical applications, particularly in drug delivery systems. Its ability to form hydrogels allows for controlled release of therapeutic agents, making it suitable for improving patient outcomes. Studies have shown that polymers derived from pentaerythritol tetrakis(2-bromoisobutyrate) can encapsulate drugs effectively, providing sustained release profiles that enhance therapeutic efficacy .

Case Study: Cellular Uptake Studies

Research demonstrated that polymers synthesized from pentaerythritol tetrakis(2-bromoisobutyrate) exhibited favorable cellular uptake characteristics. The study revealed that these polymers could penetrate cell membranes efficiently and localize within cellular organelles, indicating their potential for targeted drug delivery applications .

Coatings and Adhesives

Durability and Adhesion

In coatings and adhesives, pentaerythritol tetrakis(2-bromoisobutyrate) enhances adhesion properties and durability. Its incorporation into formulations results in coatings that are resistant to environmental degradation while maintaining strong adhesion to various substrates .

Case Study: Industrial Applications

A case study highlighted the use of this compound in formulating high-performance coatings for industrial applications. The resulting coatings demonstrated excellent resistance to chemicals and mechanical wear, making them ideal for use in demanding environments such as automotive and aerospace industries .

Flame Retardants

Brominated Structure

The brominated nature of pentaerythritol tetrakis(2-bromoisobutyrate) makes it an effective flame retardant. It is incorporated into various materials to enhance their fire resistance, helping manufacturers meet safety regulations in construction and textiles .

Case Study: Material Safety Compliance

Research has shown that materials containing this compound exhibit significantly reduced flammability compared to untreated materials. This application is crucial for industries where fire safety is paramount, such as building construction and textile manufacturing .

Surface Modifications

Enhancing Material Properties

Pentaerythritol tetrakis(2-bromoisobutyrate) is employed in surface modification processes to improve properties such as hydrophobicity or biocompatibility. These modifications are particularly beneficial in medical device manufacturing, where enhanced biocompatibility can lead to better patient outcomes .

Case Study: Medical Device Applications

A study focused on modifying surfaces of medical implants using this compound demonstrated improved biocompatibility and reduced protein adsorption. This suggests that pentaerythritol tetrakis(2-bromoisobutyrate) can play a significant role in developing safer medical devices .

Mechanism of Action

The mechanism of action of pentaerythritol tetrakis(2-bromoisobutyrate) in ATRP involves the formation of radicals through the homolytic cleavage of the carbon-bromine bond . These radicals initiate the polymerization process by reacting with monomers to form polymer chains . The compound’s tetrafunctional nature allows for the simultaneous initiation of polymerization at four sites, leading to the formation of star-shaped polymers .

Comparison with Similar Compounds

Research Findings and Implications

- Drug Delivery : 4f-BiB-based star copolymers exhibit superior drug encapsulation efficiency (e.g., 85% for indomethacin) compared to linear analogs due to micellar stability .

- Fluorescent Polymers : Star-shaped poly(4-vinylstilbene) synthesized with 4f-BiB shows lower viscosity (η = 1.09) and enhanced fluorescence vs. linear versions .

- Environmental Impact : Hexafunctional 6f-BiB enables greener polymer synthesis by reducing catalyst loadings in aqueous ATRP .

Biological Activity

Pentaerythritol tetrakis(2-bromoisobutyrate) (PETA) is a tetrafunctional initiator widely used in the field of polymer chemistry, particularly for Atom Transfer Radical Polymerization (ATRP). Its unique structure and properties enable it to play a significant role in synthesizing various biocompatible polymers, which have potential applications in drug delivery systems, tissue engineering, and other biomedical fields. This article explores the biological activity of PETA, focusing on its mechanisms of action, biochemical interactions, and implications for scientific research.

Target of Action

PETA acts primarily as an initiator for ATRP, allowing for controlled polymerization at four distinct sites. This capability facilitates the formation of complex polymer architectures, such as star-shaped and branched polymers.

Mode of Action

The compound initiates the polymerization process by forming a complex with transition metal catalysts (e.g., copper), which then transfers radicals to monomers. This mechanism is crucial for producing polymers with specific molecular weights and architectures, which can be tailored for various applications in biology and medicine .

PETA's interaction with enzymes and proteins is significant in the context of polymer synthesis. It influences cellular processes by modifying the properties of the polymers it helps create. These polymers can impact cell signaling pathways, gene expression, and cellular metabolism by providing scaffolds for bioactive molecules or altering the physical properties of the cellular environment .

Table 1: Summary of PETA's Biochemical Interactions

| Interaction Type | Description |

|---|---|

| Enzyme Interaction | Facilitates radical transfer to monomers |

| Cellular Effects | Alters cell function via modified polymer properties |

| Metabolic Pathways | Engages with enzymes affecting metabolic flux |

Cellular Effects

In laboratory settings, PETA has been shown to influence cellular behavior significantly. For instance, in studies involving rhodamine-labeled polymers synthesized using PETA, it was observed that these polymers could penetrate cell membranes effectively. The rate of cellular uptake varied between different polymer architectures (e.g., star-shaped vs. linear), indicating that the structural design impacts biological interactions .

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxicity of polymers synthesized with PETA in various cell lines. The results indicated that while low concentrations were well-tolerated, higher doses led to skin and eye irritation in animal models. This highlights the importance of dosage optimization when utilizing PETA-derived polymers in biomedical applications .

Temporal and Dosage Effects

Temporal Stability

PETA demonstrates stability under inert atmospheric conditions at room temperature. However, its efficacy can diminish over time due to environmental factors such as temperature fluctuations and impurities present during polymerization processes.

Dosage Effects

The biological effects of PETA are dose-dependent. At lower concentrations, it promotes favorable interactions without significant toxicity; however, elevated doses can lead to adverse effects. This necessitates careful consideration during formulation development for drug delivery systems .

Transport and Distribution

The transport mechanisms within cells involve interactions with specific transporters and binding proteins that facilitate the localization of PETA-derived polymers. This distribution is critical for ensuring that the compounds reach their intended sites of action within biological systems .

Applications in Scientific Research

PETA's versatility extends across multiple fields:

Q & A

Q. What is the standard synthesis protocol for Pentaerythritol tetrakis(2-bromoisobutyrate)?

The compound is synthesized via nucleophilic substitution. Pentaerythritol reacts with 2-bromoisobutyryl bromide in chloroform under nitrogen at 0°C, followed by 24-hour stirring at room temperature. Purification involves washing with NaOH (5%), HCl (1%), and deionized water, followed by ethyl acetate extraction . Key steps include rigorous inert gas purging to prevent side reactions and precise stoichiometric control to ensure tetrafunctional substitution.

Q. How is Pentaerythritol tetrakis(2-bromoisobutyrate) utilized as an initiator in controlled radical polymerization (CRP)?

This compound serves as a tetrafunctional initiator in Atom Transfer Radical Polymerization (ATRP). Each bromine atom acts as an initiation site, enabling the growth of four polymer arms simultaneously. For example, it has been used to synthesize star-shaped poly(methyl methacrylate) (PMMA) with controlled molecular weights (e.g., Mn = 18k, Đ = 1.09) . The initiator’s efficiency depends on ligand selection (e.g., Me₆TREN) and copper catalyst ratios to maintain controlled polymerization kinetics .

Q. What characterization methods validate the purity and functionality of Pentaerythritol tetrakis(2-bromoisobutyrate)?

Post-synthesis validation includes:

- ¹H NMR : To confirm >95% chain-end functionalization by quantifying residual hydroxyl groups .

- Elemental Analysis : To verify bromine content, ensuring complete substitution of hydroxyl groups.

- Mass Spectrometry : For molecular weight confirmation and detection of side products like partial esters .

Advanced Research Questions

Q. How can researchers address discrepancies in molecular weight distributions when using this initiator?

Discrepancies often arise from incomplete initiation or chain-transfer reactions. Mitigation strategies include:

- Precise Catalyst-to-Initiator Ratios : Optimizing Cu⁰/Cu²⁺ ratios (e.g., 10:1) to balance activation and deactivation rates .

- Solvent Selection : Polar solvents like acetonitrile improve catalyst solubility and reduce aggregation, enhancing control over dispersity .

- Real-Time Monitoring : Use inline techniques like HPSEC with viscometry and light scattering to track molecular weight evolution during polymerization .

Q. What advanced techniques enable the study of star-polymer dynamics synthesized with this initiator?

- Small-Angle Neutron Scattering (SANS) : To analyze core-shell morphology and arm density in star polymers .

- Rheology : Correlate branching density (from initiator functionality) with viscoelastic properties like shear thinning .

- Diffusion-Ordered NMR (DOSY) : To distinguish between linear and star-shaped polymer species in solution .

Q. How does the initiator’s structure influence copolymer architecture in multi-monomer systems?

The tetrafunctional design enables simultaneous growth of polymer arms, facilitating block copolymer synthesis. For example:

- Sequential Monomer Addition : After PMMA arm synthesis, a second monomer (e.g., styrene) can be added to form PMMA-b-PS stars .

- Crosslinking Agents : Combining with bifunctional monomers (e.g., 1,4-butanediol diacrylate) creates hyperbranched networks with tunable mechanical properties .

Q. What strategies improve the scalability of ATRP initiated by Pentaerythritol tetrakis(2-bromoisobutyrate)?

- Electrochemically Mediated ATRP (eATRP) : Reduces copper catalyst loading by regenerating Cu⁰ electrochemically, minimizing purification steps .

- Low-Catalyst Systems : Using Fe⁰ as a reducing agent in water/ethanol mixtures achieves >90% monomer conversion with Đ < 1.3, suitable for green chemistry applications .

Contradictions and Resolutions

- Discrepancy in Catalyst Loading : Some studies use CuBr₂ at 0.1 mol% , while others require 1 mol% . Resolution: Higher catalyst loads stabilize polymerization in protic solvents, while lower loads suffice in aprotic media.

- Purification Efficiency : Ethyl acetate extraction vs. silica gel chromatography . Recommendation: Use extraction for large-scale synthesis and chromatography for high-purity research-grade material.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.